Cas no 10543-95-0 (2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1))
10543-95-0 structure
Product Name:2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1)
CAS-nummer:10543-95-0
MF:C3H2F6O2
MW:184.037202358246
CID:134798
PubChem ID:61525
Update Time:2025-04-19
2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1)
- 1,1,1,3,3,3-hexafluoropropan-2-one,hydrate
- HEXAFLUORO-2-PROPANONE MONOHYDRATE
- 2-Propanone, hexafluoro-, hydrate
- Acetone, hexafluoro-, hydrate
- ACMC-20aj2s
- Hexafluoro-2-propanone trihydrate
- Hexafluoroacetone hydrate
- Perfluoroacetone trihydrate
- UN2552
- hexafluoroacetone monohydrate
- Hexafluoroacetone hydrate [UN2552] [Poison]
- 2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (5:8)
- 1,1,1,3,3,3-hexafluoro-propan-2-one hydrate
- A822119
- 1,1,1,3,3,3-hexafluoropropan-2-one hydrate
- AKOS024386531
- 10543-95-0
- 1,1,1,3,3,3-hexafluoropropan-2-one;hydrate
- 109640-39-3
- 1,1,1,3,3,3-hexafluoropropan-2-one hydrate;Hexafluoroacetone trihydrate
- SCHEMBL104500
- Hexafluoroacetone deuterate
- DTXSID80147129
-
- Inchi: 1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2
- InChI-sleutel: HEBNOKIGWWEWCN-UHFFFAOYSA-N
- LACHT: FC(C(C(F)(F)F)=O)(F)F.O
Berekende eigenschappen
- Exacte massa: 183.99586
- Monoisotopische massa: 165.985334
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 124
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 17.1
Experimentele eigenschappen
- Dichtheid: 1.496
- Smeltpunt: -125.45 deg C @ 101.3 kPa
- Kookpunt: 234.3°Cat760mmHg
- Vlampunt: 104.3°C
- PSA: 48.57
2-Propanone,1,1,1,3,3,3-hexafluoro-, hydrate (1:1) Gerelateerde literatuur
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Lingtao Kong,Jin Wang,Tao Luo,Fanli Meng,Xing Chen,Mingqiang Li,Jinhuai Liu Analyst 2010 135 368
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Qiaoli Peng,Yaping Yuan,Huaibin Zhang,Shaowei Bo,Yu Li,Shizhen Chen,Zhigang Yang,Xin Zhou,Zhong-Xing Jiang Org. Biomol. Chem. 2017 15 6441
-
Kanumuri Ramesh Reddy,Jianbing Jiang,Michael Krayer,Michelle A. Harris,Joseph W. Springer,Eunkyung Yang,Jieying Jiao,Dariusz M. Niedzwiedzki,Dinesh Pandithavidana,Pamela S. Parkes-Loach,Christine Kirmaier,Paul A. Loach,David F. Bocian,Dewey Holten,Jonathan S. Lindsey Chem. Sci. 2013 4 2036
-
4. Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or iminesKazumasa Funabiki,Akie Isomura,Yoshihiro Yamaguchi,Wataru Hashimoto,Kei Matsunaga,Katsuyoshi Shibata,Masaki Matsui J. Chem. Soc. Perkin Trans. 1 2001 2578
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Robert N. Hanson,Edward Hua,David Labaree,Richard B. Hochberg,Kyle Proffitt,John M. Essigmann,Robert G. Croy Org. Biomol. Chem. 2012 10 8501
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